molecular formula C25H20N2O6S B2399127 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 866588-76-3

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2399127
CAS No.: 866588-76-3
M. Wt: 476.5
InChI Key: PITSDHUYFNZXQY-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydroquinolinone moiety, and a benzodioxinyl acetamide fragment

Mechanism of Action

Target of Action

The compound, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, is primarily targeted towards bacterial strains such as Escherichia coli and Bacillus subtilis . The compound’s primary targets are the biofilm formation processes of these bacteria .

Mode of Action

The compound interacts with its targets by inhibiting the formation of bacterial biofilms . This interaction results in a significant reduction in the ability of the bacteria to form biofilms, thereby limiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, the compound disrupts the normal life cycle of the bacteria, preventing them from forming colonies and spreading .

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of the targeted bacterial strains . This is achieved by inhibiting the formation of bacterial biofilms, which are essential for bacterial colony formation and proliferation .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, therefore, its bioavailability . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then subjected to further reactions involving various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c28-24(26-17-10-11-21-22(14-17)33-13-12-32-21)16-27-15-23(25(29)19-8-4-5-9-20(19)27)34(30,31)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSDHUYFNZXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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